Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a chlorocarbonyl group and a carboxylate ester group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate typically involves the reaction of appropriate pyrazole derivatives with chlorocarbonyl reagents. One common method involves the reaction of 1-propyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then esterified with methanol to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Products include substituted pyrazole derivatives.
Hydrolysis: The major product is 1-propyl-1H-pyrazole-3-carboxylic acid.
Reduction: The major product is the corresponding alcohol derivative.
Scientific Research Applications
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate depends on its specific applicationThe chlorocarbonyl group can form covalent bonds with nucleophilic sites on proteins, while the ester group can undergo hydrolysis to release active metabolites .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(chlorocarbonyl)-1-methyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chlorocarbonyl)-1-ethyl-1H-pyrazole-3-carboxylate
- Methyl 5-(chlorocarbonyl)-1-butyl-1H-pyrazole-3-carboxylate
Uniqueness
Methyl 5-(chlorocarbonyl)-1-propyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group can influence the compound’s reactivity and interaction with molecular targets, making it a valuable intermediate in the synthesis of specialized compounds .
Properties
IUPAC Name |
methyl 5-carbonochloridoyl-1-propylpyrazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O3/c1-3-4-12-7(8(10)13)5-6(11-12)9(14)15-2/h5H,3-4H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYLVKFPPOUTAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)C(=O)OC)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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